2-(4-Ethoxyphenyl)-3-methylpyrrolidine
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Overview
Description
2-(4-Ethoxyphenyl)-3-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of the ethoxyphenyl group and the methyl group on the pyrrolidine ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-3-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction with a suitable reagent, such as sodium borohydride, to yield the desired pyrrolidine compound. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the cyclization reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-3-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidines with different functional groups.
Scientific Research Applications
2-(4-Ethoxyphenyl)-3-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-3-methylpyrrolidine: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Chlorophenyl)-3-methylpyrrolidine: Contains a chlorine atom instead of an ethoxy group.
2-(4-Fluorophenyl)-3-methylpyrrolidine: Contains a fluorine atom instead of an ethoxy group.
Uniqueness
2-(4-Ethoxyphenyl)-3-methylpyrrolidine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-3-methylpyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-15-12-6-4-11(5-7-12)13-10(2)8-9-14-13/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
BNZSDGAGSBGEBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(CCN2)C |
Origin of Product |
United States |
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